molecular formula C6H12N2O B3243001 (5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine CAS No. 154153-25-0

(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine

Cat. No.: B3243001
CAS No.: 154153-25-0
M. Wt: 128.17
InChI Key: JBFDQWSJHZEMIB-UHFFFAOYSA-N
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Description

(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine is a heterocyclic compound with a unique structure that includes an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-2-methylpropan-1-ol with a suitable nitrile oxide, leading to the formation of the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include various oxazole and amine derivatives, which can be further utilized in different applications .

Scientific Research Applications

Chemistry

In chemistry, (5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for the development of new pharmaceuticals .

Medicine

In medicine, this compound is explored for its therapeutic potential. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities .

Industry

In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and other materials that require specific structural features .

Mechanism of Action

The mechanism of action of (5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine apart is its specific combination of the oxazole ring and methanamine group, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(5,5-dimethyl-4H-1,2-oxazol-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-6(2)3-5(4-7)8-9-6/h3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFDQWSJHZEMIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NO1)CN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine
Reactant of Route 2
(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine
Reactant of Route 3
(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine
Reactant of Route 4
(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine
Reactant of Route 5
(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine
Reactant of Route 6
(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine

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